molecular formula C9H9ClN2O2 B13460757 6-amino-1H-indole-3-carboxylic acid hydrochloride

6-amino-1H-indole-3-carboxylic acid hydrochloride

Cat. No.: B13460757
M. Wt: 212.63 g/mol
InChI Key: NQQNDGJOOUFVIG-UHFFFAOYSA-N
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Description

6-amino-1H-indole-3-carboxylic acid hydrochloride is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many important synthetic drug molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1H-indole-3-carboxylic acid hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The reaction yields the desired indole derivative in good yield.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the Fischer indole synthesis to increase yield and reduce costs. This could include the use of alternative catalysts, solvents, and reaction conditions to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-amino-1H-indole-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

6-amino-1H-indole-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-amino-1H-indole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

6-amino-1H-indole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H8N2O2.ClH/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5;/h1-4,11H,10H2,(H,12,13);1H

InChI Key

NQQNDGJOOUFVIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NC=C2C(=O)O.Cl

Origin of Product

United States

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